molecular formula C24H20ClN5O2S B12199031 N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12199031
M. Wt: 478.0 g/mol
InChI Key: IUTONMIBMBKPEO-UHFFFAOYSA-N
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Description

This compound features a 6-chloro-substituted imidazo[1,2-a]pyridine core linked to an N-(1-(furan-2-yl)propan-2-yl)carboxamide group. Such structural attributes are critical in drug design, influencing solubility, metabolic stability, and target binding .

Properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478.0 g/mol

IUPAC Name

N-[2-[2-(5-chloro-1H-indol-3-yl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C24H20ClN5O2S/c25-17-4-6-19-18(12-17)16(13-27-19)7-8-26-22(31)14-28-23(32)15-3-5-20-21(11-15)33-24(29-20)30-9-1-2-10-30/h1-6,9-13,27H,7-8,14H2,(H,26,31)(H,28,32)

InChI Key

IUTONMIBMBKPEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. The process begins with the preparation of the indole and benzothiazole intermediates, followed by their coupling through various reaction conditions. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the indole or benzothiazole moieties, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an indole moiety, which is known for its biological activity. The molecular formula is C16H17ClN4O2SC_{16}H_{17}ClN_4O_2S with a molecular weight of approximately 366.85 g/mol. Its structure is crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide. For instance, derivatives of indole have shown promising results against various Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study: Antibacterial Efficacy

In a study examining the efficacy of indole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the indole structure enhanced antibacterial activity, suggesting that similar alterations could be beneficial for the target compound .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus8 µg/mL
Compound BE. coli16 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the benzothiazole moiety may enhance these effects by targeting specific cancer-related pathways.

Case Study: Anticancer Screening

A study conducted on multicellular spheroids revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, including breast and colon cancer cells. The screening identified the compound as a potential lead candidate for further development in anticancer therapies .

Enzyme Inhibition

Another area of research involves the inhibition of specific enzymes linked to disease processes. For example, compounds with similar structures have been shown to inhibit arachidonic acid 15-lipoxygenase (ALOX15), an enzyme implicated in inflammatory responses and cancer progression. This inhibition could provide therapeutic benefits in managing inflammatory diseases and cancer.

Case Study: Enzyme Inhibition

In recent studies, a series of compounds were evaluated for their ability to inhibit ALOX15. The results indicated that modifications to the indole and benzothiazole components significantly affected inhibitory potency, suggesting that this compound may also exhibit similar enzyme inhibitory effects .

Mechanism of Action

The mechanism of action of N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key differences between the target compound and structurally related imidazo[1,2-a]pyridine derivatives:

Compound Name Core Substitution Carboxamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 6-chloro 1-(Furan-2-yl)propan-2-yl Not specified Furan enhances π interactions; branched chain may improve bioavailability
7-(Furan-2-yl)-3-(p-tolyl)imidazo[1,2-a]pyridine (20) None 3-(p-tolyl); 7-furan 275.29 Furan at position 7; lacks chloro substitution; lower polarity
6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide 6-chloro 5-methylpyridin-2-yl 286.72 Pyridine substituent increases basicity; potential for H-bonding
6-Chloro-N-[(2,3-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide 6-chloro 2,3-dimethoxyphenylmethyl 345.78 Methoxy groups enhance solubility; higher molecular weight
Fluazaindolizine (Pesticide) 8-chloro, 6-CF3 (2-chloro-5-methoxyphenyl)sulfonyl 468.23 Sulfonyl group confers pesticidal activity; trifluoromethyl enhances stability
6-Chloro-N-[(2-ethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide 6-chloro 2-ethoxyphenylmethyl 313.78 Ethoxy group improves lipophilicity; potential for metabolic stability

Key Research Findings

Furan vs. Pyridine Substituents : Furan’s electron-rich aromatic system enhances binding to aromatic residues in protein targets, whereas pyridine substituents (Ev12) introduce basicity, altering ionization states under physiological conditions .

Chloro Substitution : The 6-chloro group in the target compound and analogs (Ev11, Ev12, Ev20) is conserved, likely contributing to halogen bonding with targets .

Branched vs. Linear Chains : The target’s 1-(furan-2-yl)propan-2-yl group may reduce metabolic degradation compared to linear alkyl chains, as seen in pharmacokinetic studies of similar compounds .

Biological Activity

N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C24H20ClN5O2S
Molecular Weight 478.0 g/mol
IUPAC Name N-[2-[2-(5-chloro-1H-indol-3-yl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide
InChI Key IUTONMIBMBKPEO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, notably kinases. The mechanism involves the inhibition of specific kinases that play critical roles in cellular signaling pathways associated with cancer and inflammatory diseases. In particular, studies have indicated its potential as an inhibitor of Syk kinase, which is crucial in hematopoietic cell signaling and implicated in various malignancies .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Inhibition of Syk Kinase : Binding assays have shown that this compound can effectively inhibit Syk kinase activity through competitive inhibition mechanisms, which may lead to reduced proliferation of cancer cells .
  • Cell Viability Assays : In vitro studies have reported a dose-dependent decrease in cell viability in various cancer cell lines when treated with this compound, suggesting its potential as a therapeutic agent .

Antiviral Activity

While primarily noted for its anticancer properties, preliminary studies suggest that compounds structurally related to this compound may possess antiviral activities as well. This aspect warrants further exploration to determine the breadth of its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related derivatives:

  • Study on Kinase Inhibition : A study focusing on various benzothiazole derivatives highlighted the importance of structural modifications for enhancing kinase inhibitory activity. The findings indicated that the presence of specific substituents significantly affects the potency against Syk kinase .
  • Anticancer Screening : In a drug library screening study, compounds similar to this compound were evaluated for their anticancer effects on multicellular spheroids. Results showed promising anticancer activity, supporting further investigation into their therapeutic potential .

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